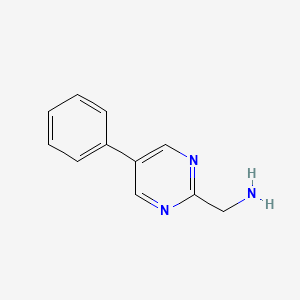

(5-Phenylpyrimidin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-phenylpyrimidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXPSIILQXKKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Phenylpyrimidin 2 Yl Methanamine and Its Derivatives

De Novo Synthesis Strategies for the Pyrimidine (B1678525) Core

The fundamental construction of the pyrimidine ring, known as de novo synthesis, is the first critical stage. One of the principal and classic methods for synthesizing 2-substituted pyrimidines is the Pinner synthesis. google.comnih.gov This reaction involves the condensation of a β-dicarbonyl compound, such as a β-keto ester or β-diketone, with an amidine. nih.govwikipedia.orgthieme.de The process is typically promoted by a strong base. nih.gov The versatility of the Pinner synthesis allows for the incorporation of various substituents on the pyrimidine ring by choosing appropriately substituted starting materials. google.com

The general mechanism involves the reaction of an amidine with a 1,3-dicarbonyl compound. thieme.de For instance, condensing ethyl acetoacetate with an amidine derivative was an early example of this powerful ring-forming strategy. google.com This approach builds the heterocyclic core from acyclic precursors, offering a direct route to the fundamental pyrimidine structure. Other multicomponent reactions, such as the Biginelli reaction, also provide access to the pyrimidine skeleton. google.com A more recent sustainable method involves an iridium-catalyzed multicomponent synthesis from amidines and multiple alcohol molecules, proceeding through a sequence of condensation and dehydrogenation steps. google.com

Installation of the Phenyl Substituent on the Pyrimidine Ring

To synthesize the target compound, a phenyl group must be installed at the C5 position of the pyrimidine ring. While this could potentially be achieved by starting with a phenyl-substituted β-dicarbonyl precursor in a Pinner-type synthesis, a more common and efficient strategy involves the functionalization of a pre-formed, halogenated pyrimidine ring.

A highly effective method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound (like phenylboronic acid) with an organic halide. Specifically, 2-chloro-5-phenyl-pyrimidine can be synthesized via a Suzuki reaction between 5-bromo-2-chloropyrimidine and phenylboronic acid. researchgate.net This reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate (K₂CO₃) in a suitable solvent mixture. researchgate.net This approach offers a direct and high-yielding pathway to introduce the C5-phenyl substituent regioselectively.

Regioselective Introduction of the Methanamine Side Chain

With the 5-phenylpyrimidine (B189523) core established, the next crucial step is the regioselective introduction of the methanamine (-CH₂NH₂) side chain at the C2 position. A logical and effective synthetic route to achieve this, starting from an intermediate like 2-chloro-5-phenylpyrimidine, involves a two-step sequence: cyanation followed by reduction.

First, the chloro group at the C2 position is displaced by a cyanide group. This nucleophilic aromatic substitution reaction, known as cyanation, can be performed on halo-pyrimidines. wikipedia.org For 2-chloropyrimidines, reaction with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), can yield the corresponding 2-cyanopyrimidine. google.comgoogle.com The reaction may be facilitated by converting the thioether of a 2-(methylthio)pyrimidine to a better leaving group, like a sulfone, which is then displaced by cyanide. mdpi.com The resulting intermediate is (5-phenylpyrimidin-2-yl)acetonitrile.

In the second step, the nitrile (cyano) group is reduced to a primary amine. A variety of chemical reagents are available for the reduction of nitriles to primary amines, including lithium aluminium hydride (LiAlH₄), catalytic hydrogenation, or reagents like diisopropylaminoborane in the presence of a catalyst. google.comorganic-chemistry.org This reduction converts the 2-cyanomethyl group into the desired 2-(aminomethyl) group, completing the synthesis of (5-Phenylpyrimidin-2-yl)methanamine.

Advanced Functionalization and Derivatization Techniques

Once the core structure of this compound is synthesized, further modifications can be made to create a library of derivatives. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, allowing for the precise formation of new carbon-carbon and carbon-nitrogen bonds.

Cross-Coupling Reactions for Pyrimidine Functionalization

The Suzuki-Miyaura coupling is a versatile method for introducing additional aryl or heteroaryl substituents onto the pyrimidine ring. This reaction is not only useful for the initial installation of the phenyl group at C5, as described earlier, but can also be applied to functionalize other positions if a suitable halide is present. The reaction exhibits high tolerance for various functional groups and a wide range of aryl and heteroaryl boronic acids can be used as coupling partners. The choice of palladium catalyst, ligand, base, and solvent can be optimized to achieve good to excellent yields.

| Halopyrimidine Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/DCM/MeOH | 48% researchgate.net |

| 2,4-Dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | - | - | Good to Excellent |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines from aryl halides and primary or secondary amines. On a pyrimidine scaffold, this method can be used to introduce a wide variety of amine substituents, which is particularly useful in drug discovery programs. The reaction typically requires a palladium catalyst, a phosphine ligand (such as Xantphos), and a base. This methodology has been successfully applied to synthesize N-aryl-pyrimidin-2-amine derivatives in moderate to good yields.

| Pyrimidine Substrate | Amine Partner | Catalyst/Ligand | Base | Solvent | Yield Range |

|---|---|---|---|---|---|

| 2,4,6-Trichloropyrimidine | Various amines | Palladium catalyst | - | - | Excellent |

| Substituted 2-chloropyrimidines | Aryl amines | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 27% to 82% |

Amine-Based Derivatizations

The primary amino group of this compound serves as a versatile handle for a variety of derivatization reactions, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships.

Condensation reactions of this compound with various carbonyl compounds, such as aldehydes and ketones, lead to the formation of Schiff bases (imines). These reactions are typically carried out in a suitable solvent like methanol (B129727) or ethanol, often with acid or base catalysis to facilitate the dehydration step. For instance, the reaction with a substituted benzaldehyde would yield the corresponding N-benzylidene derivative. These imine intermediates can be further reduced to secondary amines, providing a pathway to a wide array of N-substituted analogs.

A general procedure for the synthesis of Schiff bases involves stirring a solution of this compound and an equimolar amount of an aldehyde or ketone in a suitable solvent at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can often be isolated by filtration or after removal of the solvent.

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Substituted Aldehyde | N-((5-phenylpyrimidin-2-yl)methyl)alkanimine | Methanol, rt |

| This compound | Substituted Ketone | N-((5-phenylpyrimidin-2-yl)methyl)alkan-2-imine | Ethanol, reflux |

Reductive amination is a powerful and widely used method for the formation of C-N bonds and provides a direct route to secondary and tertiary amines from this compound. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with a carbonyl compound, followed by in situ reduction.

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is often dictated by the reactivity of the carbonyl compound and the pH of the reaction medium. For example, sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones.

Structural Characterization and Elucidation of 5 Phenylpyrimidin 2 Yl Methanamine and Analogues

Spectroscopic Analysis

Spectroscopic methods are instrumental in elucidating the structural framework of (5-Phenylpyrimidin-2-yl)methanamine and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information about the connectivity, molecular weight, and functional groups present in these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For pyrimidine (B1678525) derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the pyrimidine and phenyl rings, as well as the aminomethyl group. jchr.orgsciencepublishinggroup.com

In the ¹H NMR spectrum of related pyrimidine derivatives, aromatic protons typically appear in the range of δ 6.5-9.16 ppm. researchgate.net For instance, in a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, the chemical shifts for the pyrimidine and phenyl protons are well-defined. nih.gov The protons of the aminomethyl group (CH2) would be expected to show a characteristic singlet, as seen in related structures like N-benzyl-1-(pyridin-2-yl)methanamine where the CH2 protons appear as singlets at δ 3.85 and 3.77 ppm. rsc.org

The ¹³C NMR spectra of pyrimidine derivatives show signals for the carbon atoms of the pyrimidine ring, the phenyl ring, and the aminomethyl group. rsc.orgnih.gov For example, in a series of 5-hydroxymethylpyrimidines, the carbon signals for the aromatic rings are observed in the expected regions. mdpi.com The carbon of the aminomethyl group (CH2) in similar structures typically resonates at a distinct chemical shift. rsc.org The complete assignment of ¹H and ¹³C NMR data is often achieved through two-dimensional NMR techniques such as COSY, HSQC, and HMBC. nih.govbas.bg

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrimidine Analogue

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrimidine-H | 8.0 - 9.0 | 150.0 - 165.0 |

| Phenyl-H | 7.0 - 8.0 | 125.0 - 140.0 |

| CH₂ | ~4.0 | ~45.0 |

| NH₂ | Variable | - |

Note: This table presents generalized data based on typical chemical shifts for similar structures and is for illustrative purposes.

Mass Spectrometry (ESI-MS, HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. rsc.orgcsic.es

For pyrimidine derivatives, the ESI-MS spectra typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. mdpi.comresearchgate.net For example, the HRMS (ESI) analysis of (1-iodoimidazo[1,5-a]pyridin-3-yl)(phenyl)methanone showed the calculated m/z for [M+H]⁺ as 398.9989, with the found value being 398.9990, confirming the elemental composition. rsc.org Similarly, for ethyl 4-methyl-2-phenyl-6-[(propan-2-yl)amino]pyrimidine-5-carboxylate, the calculated m/z for [M+H]⁺ was 300.1707 and the found value was 300.1711. mdpi.com

Table 2: HRMS Data for a Representative Pyrimidine Analogue

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| (1-iodoimidazo[1,5-a]pyridin-3-yl)(phenyl)methanone | [M+H]⁺ | 398.9989 | 398.9990 |

Source: rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectra of this compound and its analogues, key absorption bands are expected for the N-H and C-H bonds, as well as for the aromatic C=C and C=N bonds of the pyrimidine and phenyl rings. mdpi.comnih.gov

For example, in synthesized pyrimidine derivatives, characteristic vibration frequencies are observed around 3250-3300 cm⁻¹ for N-H stretching, 2920-2978 cm⁻¹ for aromatic C-H stretching, 1570-1596 cm⁻¹ for C=C stretching, and 1525-1575 cm⁻¹ for aromatic C=N stretching. researchgate.net The IR spectrum of 2-amino-5-methylpyridine, a related compound, shows N-H stretching vibrations around 3444 and 3335 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for Pyrimidine Analogues

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3250 - 3300 |

| Aromatic C-H | Stretching | 2920 - 2978 |

| C=C (Aromatic) | Stretching | 1570 - 1596 |

| C=N (Aromatic) | Stretching | 1525 - 1575 |

Source: researchgate.net

X-ray Crystallography

Determination of Molecular Conformation and Geometry

Single-crystal X-ray diffraction studies on analogues of this compound have allowed for the precise determination of their molecular geometry. mdpi.com The planarity of the pyrimidine and phenyl rings is a key feature. mdpi.com The relative orientation of these two rings is an important conformational parameter. For instance, in the crystal structure of a hallucinogen-activated 5-HT2A serotonin (B10506) receptor, the ligand, which contains a phenyl ring, adopts a specific conformation within the receptor's binding pocket. nih.gov

Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions, which collectively form the supramolecular architecture. ias.ac.innih.gov Hydrogen bonding is a particularly important interaction in crystals of molecules containing N-H groups, such as this compound. mdpi.com

Elucidation of Ligand-Protein Co-Crystal Structures

The three-dimensional arrangement of atoms in a molecule and its complexes is fundamental to its function. X-ray crystallography has been instrumental in determining the co-crystal structures of pyrimidine derivatives with their target proteins.

For instance, the crystal structure of (pyridin-2-yl-methylidene)(tri-phenyl-methyl)amine, a related Schiff base compound, was determined to have two independent molecules in the asymmetric unit. nih.gov In both molecules, the imine group is nearly coplanar with the pyridine (B92270) ring. nih.gov This planarity is a key structural feature that can influence intermolecular interactions. The crystal packing is stabilized by C-H···π interactions, forming a three-dimensional network. nih.gov

In a study on 5-substituted pyrrolo[3,2-d]pyrimidine antifolates, which are analogues of the core structure, crystallographic structures were determined for these inhibitors in complex with human serine hydroxymethyltransferase 2 (SHMT2). nih.gov These studies provided insights into how variations in the substituent groups and the length of the linker chain affect the binding interactions with the protein. nih.gov Specifically, the research explored compounds with different aromatic rings such as phenyl, thiophene (B33073), and fluorine-substituted phenyl. nih.gov The data from these co-crystal structures are invaluable for understanding the structure-activity relationships and for the rational design of new, more potent analogues. nih.gov

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for verifying the purity of chemical compounds by separating them from any impurities or byproducts of a synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. researchgate.net It is highly regarded for its high resolution and sensitivity.

In the context of pyrimidine derivatives and related amine compounds, HPLC methods have been developed for their analysis. For example, a reversed-phase (RP) HPLC method was optimized for the simultaneous determination of various purine (B94841) and pyrimidine bases. nih.gov The separation of these ionizable compounds is highly dependent on the pH of the mobile phase. nih.gov An optimal separation for a mixture of purine and pyrimidine bases was achieved at a pH of around four, using an acetate (B1210297) buffer. nih.gov A mobile phase consisting of a 50 mM acetate buffer at pH 4.0 ± 0.1 mixed with 3% methanol (B129727) was found to provide reproducible and complete separation in under 15 minutes. nih.gov

For the analysis of sympathomimetic amines, an isocratic HPLC system with UV detection has been utilized after derivatizing the compounds with 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride (DIB-Cl). nih.gov This method demonstrated good recoveries of over 94% from plasma samples. nih.gov The limits of detection for the studied amines ranged from 0.32 to 22.9 pmol on the column, highlighting the sensitivity of the technique. nih.gov

A typical HPLC setup for the analysis of such compounds would involve a C18 column as the stationary phase and a mobile phase tailored to the polarity of the analytes. nih.gov

Table 1: HPLC Parameters for Analysis of Related Compounds

| Parameter | Value | Reference |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | 50 mM acetate buffer (pH 4.0) with 3% methanol | nih.gov |

| Detection | UV | nih.gov |

| Separation Time | < 15 minutes | nih.gov |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. libretexts.orgkhanacademy.org It is often used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. libretexts.orgyoutube.com

The principle of TLC involves a stationary phase, typically a solid adsorbent like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. khanacademy.orgyoutube.com Compounds separate based on their differential partitioning between the stationary and mobile phases. libretexts.org

For separating polar compounds, mixtures of methanol in dichloromethane (B109758) (up to 10%) can be effective. khanacademy.org For more strongly polar compounds, a solvent system such as ethyl acetate:butanol:acetic acid:water in an 80:10:5:5 ratio can be employed. libretexts.org The separation is visualized, often under UV light, and the retention factor (Rf) for each spot is calculated. youtube.com The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Table 2: Common TLC Parameters

| Parameter | Description | Reference |

| Stationary Phase | Silica gel plate | youtube.com |

| Mobile Phase (Polar Compounds) | 0-10% Methanol in Dichloromethane | khanacademy.org |

| Mobile Phase (Strongly Polar) | Ethyl Acetate:Butanol:Acetic Acid:Water (80:10:5:5) | libretexts.org |

| Visualization | UV Light | youtube.com |

| Analysis | Calculation of Retention Factor (Rf) | libretexts.org |

TLC is a valuable tool for the initial purity assessment of synthesized compounds like this compound and its analogues before proceeding to more quantitative methods like HPLC.

Computational and Theoretical Investigations of 5 Phenylpyrimidin 2 Yl Methanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the molecular geometry and vibrational frequencies of molecules in their ground state. For phenylpyrimidine derivatives, calculations using the B3LYP functional with a 6-311G(d) basis set have been shown to provide results that correlate well with experimental data. researchgate.net

Such analyses for (5-Phenylpyrimidin-2-yl)methanamine would involve optimizing its 3D geometry to find the most stable arrangement of its atoms. From this optimized structure, various electronic properties can be calculated. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MESP). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's reactivity and stability. researchgate.net The MESP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack, as well as sites for hydrogen bonding. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking are essential computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein.

Molecular docking simulations are used to place a ligand into the binding site of a target protein and score the interaction. This process predicts the preferred binding orientation and conformation of the ligand and estimates its binding affinity. The phenylpyrimidine scaffold is a common feature in molecules designed to target a variety of proteins, particularly kinases. For instance, related N-phenylpyrimidin-2-amine derivatives have been studied as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 (GSK-3). nih.govnih.gov

A docking study of this compound against a kinase like CDK2 would likely show key interactions within the ATP-binding pocket. Hydrogen bonds are often formed between the pyrimidine (B1678525) nitrogen atoms and the backbone residues of the kinase's hinge region. nih.gov The phenyl group would likely occupy a hydrophobic pocket, while the methanamine group could form additional hydrogen bonds or electrostatic interactions, further stabilizing the complex. The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), quantifies the strength of this interaction. researchgate.net Lower, more negative binding energy values typically indicate a stronger and more favorable interaction. researchgate.net

By systematically rotating these bonds and calculating the potential energy of each resulting conformation, a potential energy surface or energy landscape can be generated. nih.govchemrxiv.org This landscape reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) between them. nih.gov Understanding the preferred conformations is crucial for selecting the correct starting structure for docking simulations and for designing molecules with improved binding properties. Enhanced sampling methods, such as metadynamics, can be used to explore these complex energy landscapes more efficiently. chemrxiv.org

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches

Cheminformatics and QSAR studies use computational and statistical methods to establish a correlation between the chemical structure of a compound and its biological activity.

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. These descriptors are essential for QSAR modeling and for predicting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Key descriptors for this compound include:

Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms, which correlates with drug transport properties like intestinal absorption. nih.gov

LogP: The logarithm of the partition coefficient between octanol and water, indicating the molecule's lipophilicity.

Hydrogen Bond Donors/Acceptors: The number of N-H or O-H bonds (donors) and nitrogen or oxygen atoms (acceptors), which are crucial for molecular interactions.

Rotatable Bonds: The number of bonds that allow free rotation, influencing conformational flexibility.

These descriptors provide a quantitative profile of the molecule, allowing for comparisons with other compounds and for the development of predictive QSAR models. researchgate.net

Table 1: Calculated Molecular Descriptors for this compound

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net this compound can serve as a starting point or a query molecule in a ligand-based virtual screening campaign. nih.govresearchgate.net In this approach, a database of compounds is searched for molecules with structural or physicochemical similarity to the query molecule.

Alternatively, in structure-based virtual screening, the 3D structure of a target protein is used to dock a large number of compounds from a library. nih.gov The compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for further experimental testing. Given the prevalence of the phenylpyrimidine scaffold in kinase inhibitors, a virtual screening campaign using this core structure could be employed to discover novel and potent inhibitors for specific kinase targets. nih.govnih.gov

Table 2: List of Compound Names

Rational Drug Design Principles Guided by Computational Data

The rational design of novel therapeutic agents based on the this compound scaffold is a meticulous process, heavily reliant on computational and theoretical data to guide the synthesis of analogues with improved potency, selectivity, and pharmacokinetic profiles. While specific research on this compound is not extensively published, the principles of rational drug design applied to the broader class of pyrimidine derivatives provide a clear framework for its potential development. mdpi.comnih.gov

At the core of this process is the elucidation of the three-dimensional structure of the biological target, often an enzyme or receptor, which can be determined through experimental techniques like X-ray crystallography or predicted using homology modeling. researchgate.net Once a target structure is identified, molecular docking simulations are employed to predict the binding mode and affinity of this compound within the active site. mdpi.comremedypublications.comnih.govresearchgate.net These simulations provide crucial insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the ligand-receptor recognition process.

For instance, in studies of other pyrimidine derivatives, molecular docking has been instrumental in identifying key amino acid residues that are critical for binding. nih.gov This information is then used to guide the structural modifications of the lead compound. For this compound, computational data could suggest modifications to the phenyl or pyrimidine rings to enhance interactions with the target protein. This could involve the introduction of substituents that can form additional hydrogen bonds or occupy hydrophobic pockets within the binding site, thereby increasing binding affinity.

A common strategy in rational drug design is "scaffold hopping," where the core structure of a known inhibitor is replaced with a novel scaffold, such as the phenylpyrimidine core, while maintaining the key binding interactions. ekb.eg Computational tools are essential in identifying suitable bioisosteric replacements that preserve or enhance biological activity.

The following table illustrates the types of computational data that guide the rational design process for hypothetical analogues of this compound.

| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Rationale for Modification |

| PPM-01 | Addition of a hydroxyl group to the phenyl ring | -8.5 | Forms a new hydrogen bond with a key residue | To enhance binding affinity through specific interactions. |

| PPM-02 | Replacement of the phenyl ring with a pyridine (B92270) ring | -7.9 | Alters electrostatic potential for improved complementarity | To improve selectivity for the target protein. |

| PPM-03 | Introduction of a methyl group on the pyrimidine ring | -8.2 | Fills a small hydrophobic pocket in the active site | To increase potency by optimizing hydrophobic interactions. |

This table is illustrative and based on the principles of rational drug design for pyrimidine derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies represent another pillar of computational drug design. By building mathematical models that correlate the structural features of a series of compounds with their biological activities, QSAR can predict the potency of novel, unsynthesized analogues. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted activity.

Prediction of Pharmacokinetic and ADME Properties (without explicit property values)

In addition to optimizing the pharmacodynamic properties of a drug candidate, computational methods are invaluable for predicting its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). researchgate.netmdpi.comnih.govrsc.orgnih.gov In silico ADMET (ADME and Toxicity) prediction is a critical step in the early stages of drug discovery, helping to identify compounds with favorable drug-like properties and reducing the likelihood of late-stage failures. nih.gov

For this compound and its potential analogues, a variety of computational models and software can be used to predict a range of ADME properties. These predictions are based on the molecular structure and physicochemical properties of the compound.

The following table outlines the key ADME properties that are typically predicted for a drug candidate like this compound.

| ADME Property Category | Predicted Parameter | General Implication |

| Absorption | Gastrointestinal (GI) Absorption | Indicates the extent to which the compound is absorbed from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of the compound to cross into the central nervous system. | |

| Distribution | Plasma Protein Binding | Estimates the fraction of the compound that will bind to proteins in the blood, affecting its free concentration. |

| Volume of Distribution (Vd) | Predicts the extent of a drug's distribution in body tissues versus plasma. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts the potential for the compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions. |

| Metabolic Stability | Estimates the susceptibility of the compound to metabolism by liver enzymes, influencing its half-life. | |

| Excretion | Renal Clearance | Predicts the rate at which the compound is cleared from the body by the kidneys. |

Computational tools often assess a compound's "drug-likeness" based on established rules such as Lipinski's Rule of Five. mdpi.com These rules provide a general indication of whether a compound possesses the physicochemical properties consistent with orally bioavailable drugs. For this compound, these in silico assessments would guide the selection of analogues with a higher probability of possessing a favorable pharmacokinetic profile, ensuring that the compound can reach its target in sufficient concentrations and be cleared from the body in a timely manner.

Structure Activity Relationship Sar Studies on 5 Phenylpyrimidin 2 Yl Methanamine Derivatives

Impact of Substituent Variations on the Phenyl Ring

The substitution pattern on the phenyl ring is a critical determinant of biological activity. Both the electronic properties and the position of the substituents play a significant role.

Research into pyrimidine (B1678525) derivatives has shown that the presence of halogen atoms on the phenyl ring can be advantageous for activity. For instance, compounds with a 4-bromophenyl or 4-chlorophenyl group at the 6-position of the pyrimidine ring were identified as active initial hits in studies aimed at developing bone anabolic agents. nih.gov In a different series of pyrimidines evaluated for antibacterial and antinociceptive effects, derivatives with m-bromo, p-chloro, and 2,4-dichloro substitutions on the phenyl ring demonstrated enhanced antibacterial activity.

The position of these substituents is also crucial. It was observed that a bromo-substitution at the meta- position resulted in comparatively higher antibacterial and antinociceptive properties than a para-bromo substitution. This highlights that subtle changes in substituent placement can lead to significant differences in biological response.

The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—also influences activity. In studies on related heterocyclic compounds, it was found that electron-withdrawing groups on the phenyl ring, such as fluoro (F) or trifluoromethyl (CF₃), tended to increase the potency of MAO-A inhibition. Conversely, electron-donating groups like methyl or methoxy (B1213986) had little to no effect on the same target. mdpi.com In another study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, compounds with a 4-fluoro or 4-methoxy substituent on the 3-phenyl ring were found to be the most potent, possibly by preventing metabolism. Notably, placing substituents at the ortho position of the phenyl ring was detrimental to activity, likely due to steric hindrance that forces an unfavorable torsion angle between the phenyl group and the pyrimidine core.

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

| Substituent | Position | Observed Effect |

|---|---|---|

| Bromo (Br) | 4- (para) | Active as bone anabolic agent. nih.gov |

| Chloro (Cl) | 4- (para) | Active as bone anabolic agent. nih.gov |

| Bromo (Br) | 3- (meta) | Higher antibacterial and antinociceptive activity. |

| Chloro (Cl) | 4- (para) | Improved antibacterial activity. |

| Dichloro | 2,4- | Improved antibacterial activity. |

| Fluoro (F) | 4- (para) | Most potent activity in pyrazolo[1,5-a]pyrimidines. |

| Methoxy (OMe) | 4- (para) | Most potent activity in pyrazolo[1,5-a]pyrimidines. |

| Various | 2- (ortho) | Detrimental to activity. |

Modifications of the Pyrimidine Core and their Influence on Activity

The pyrimidine ring serves as a central scaffold that can be readily modified at its 2, 4, 5, and 6 positions to generate a wide array of derivatives with diverse biological functions. juniperpublishers.com The nature and placement of substituents on this core are pivotal in determining the compound's interaction with biological targets. nih.gov

Halogenation of the pyrimidine core, particularly at the C-5 position, has been shown to significantly affect biological activity. In the development of CDK9 inhibitors, the introduction of different halogens at the C-5 position of a 2,4,5-trisubstituted pyrimidine scaffold led to varied potency and selectivity. mdpi.com

A C-5 bromo pyrimidine analog showed selectivity for CDK9 over CDK2 that was comparable to its C-5 chloro counterpart. mdpi.com This suggests that for these specific halogens, their electronic properties might be a key factor, given their similar size. mdpi.com However, substituting with a larger trifluoromethyl group at the same C-5 position was not well-tolerated, resulting in a loss of potency against both CDK9 and CDK2. mdpi.com This indicates that steric bulk at this position can be detrimental. These findings underscore that both the electronic and steric characteristics of substituents at the C-5 position of the pyrimidine ring are crucial in modulating kinase inhibition potency and selectivity. mdpi.com

The introduction of alkyl and heteroaryl groups onto the pyrimidine core is a common strategy to explore the chemical space and enhance biological activity.

In the pursuit of USP1/UAF1 deubiquitinase inhibitors, SAR studies revealed that a 5-methyl group on the pyrimidine ring led to a twofold increase in potency. nih.gov Further exploration showed that while various heteroaromatic core scaffolds were tolerated, a furan (B31954) derivative proved to be the most potent among the tested compounds, which also included those with OMe, F, NH₂, NMe₂, and SMe groups. nih.gov

In a different study focused on CDK9 inhibitors, the introduction of a methyl group at the C-5 position of the pyrimidine ring was found to be optimal for achieving selectivity for CDK9. mdpi.com The replacement of a phenyl group with heteroaromatic rings such as thiophene (B33073) and thiazole (B1198619) has also been investigated, although in some cases, this led to a decrease in activity.

Table 2: Influence of Pyrimidine Core Substitutions on Activity

| Position | Substituent | Resulting Activity | Target/Assay |

|---|---|---|---|

| C-5 | Methyl | ~2-fold increase in potency. nih.gov | USP1/UAF1 Inhibition |

| C-5 | Furan | Good potency, most potent among tested heteroaromatics. nih.gov | USP1/UAF1 Inhibition |

| C-5 | OMe | Good potency. nih.gov | USP1/UAF1 Inhibition |

| C-5 | Fluoro (F) | Good potency. nih.gov | USP1/UAF1 Inhibition |

| C-5 | Bromo (Br) | Comparable selectivity to Chloro analog. mdpi.com | CDK9/CDK2 Inhibition |

| C-5 | Chloro (Cl) | Baseline selectivity. mdpi.com | CDK9/CDK2 Inhibition |

| C-5 | Methyl | Optimal for CDK9 selectivity. mdpi.com | CDK9/CDK2 Inhibition |

| C-5 | Trifluoromethyl (CF₃) | Not tolerated; loss of potency. mdpi.com | CDK9/CDK2 Inhibition |

Positional isomerism, which involves the differential placement of functional groups on a molecular scaffold, can have profound effects on the biological activity of pyrimidine derivatives. nih.gov Even a minor shift in the location of a substituent can dramatically alter a molecule's shape, electronic distribution, and ability to interact with a biological target.

A clear example of this is seen in the SAR studies of USP1/UAF1 inhibitors. When a methyl group was introduced at the 5-position of the pyrimidine ring, the resulting compound showed a significant increase in potency. nih.gov However, moving this same methyl group to the 6-position led to a threefold decrease in potency. nih.gov This demonstrates the high degree of sensitivity the target has to the substitution pattern on the pyrimidine core.

Similarly, studies on benzoic acid derivatives have shown that the position of a hydroxyl group can significantly impact antibacterial activity. This principle underscores the importance of positional isomerism in drug design, where the precise arrangement of atoms is critical for achieving the desired therapeutic effect.

Structural Diversification of the Methanamine Moiety

The methanamine group in (5-Phenylpyrimidin-2-yl)methanamine and its analogs often acts as a linker, connecting the core heterocyclic structure to another functional group or pharmacophore. Modifying this linker is a key strategy in drug design.

The length and conformational flexibility of the linker that connects a pharmacophore to the main scaffold can significantly impact binding affinity and biological activity. While specific studies on the linker length of the methanamine moiety in this compound are not extensively detailed in the provided context, general principles from related research offer valuable insights.

In the development of inhibitors for other enzyme systems, such as SIRT2, the nature of the linker has been shown to be important. For instance, in a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, a urea-based linker was found to be beneficial for fitting into the binding pocket of the enzyme. sigmaaldrich.com This suggests that both the chemical nature (e.g., urea, amide) and the resulting conformational properties of the linker are critical.

Furthermore, research on pyrimidine-4-carboxamides as enzyme inhibitors demonstrated that conformational restriction of a flexible side chain could enhance potency. Specifically, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure led to a threefold increase in inhibitory activity. This highlights that reducing the flexibility of a linker can be an effective strategy to "lock in" a bioactive conformation, thereby improving binding affinity. The exploration of different linker lengths and rigidities is, therefore, a crucial aspect of optimizing the biological activity of this class of compounds.

Incorporation of Heterocyclic Amines

A systematic investigation into the impact of different heterocyclic methanamines was conducted, where the standard benzylamine (B48309) group was replaced with a variety of heterocyclic moieties. The synthesis of these derivatives involved the reaction of 2,4-dichloro-5-methylpyrimidine (B13550) with commercially available heterocyclic methanamines, followed by a Suzuki coupling. acs.org The resulting compounds were then evaluated for their inhibitory activity.

The findings from these studies revealed that the nature of the heterocyclic amine has a considerable influence on the inhibitory potency. While many of the synthesized compounds incorporating heterocyclic amines showed good to moderate activity, none surpassed the potency of the lead compound with a simple benzylamine. acs.org This suggests that while the pyrimidine core and the phenyl group at the 5-position are crucial for activity, the interactions of the aminomethyl side chain are finely tuned.

Below is a data table summarizing the inhibitory activity of selected this compound derivatives with incorporated heterocyclic amines against USP1/UAF1.

| Compound ID | Heterocyclic Amine Moiety | IC50 (nM) acs.org |

| 1 | Benzylamine | 70 |

| 2 | 2-Furylmethanamine | 250 |

| 3 | 2-Thienylmethanamine | 300 |

| 4 | 3-Thienylmethanamine | 400 |

| 5 | 2-Pyridylmethanamine | >1000 |

| 6 | 3-Pyridylmethanamine | >1000 |

| 7 | 4-Pyridylmethanamine | >1000 |

| 8 | 2-(Trifluoromethyl)benzylamine | 80 |

The data indicates that replacing the benzylamine with furan or thiophene rings results in a 3- to 6-fold decrease in potency. The positional isomer of the thienylmethanamine also had a noticeable effect, with the 2-substituted thiophene being slightly more potent than the 3-substituted one. Derivatives with pyridylmethanamine showed a significant loss of activity, suggesting that the introduction of a basic nitrogen atom in the heterocyclic ring is detrimental to the inhibitory action against USP1/UAF1. Interestingly, the introduction of an electron-withdrawing trifluoromethyl group on the benzylamine was well-tolerated. acs.org

Rational Design Strategies Based on SAR Data

The structure-activity relationship data gathered from the initial screening and subsequent derivatization of this compound analogs has been instrumental in guiding rational design strategies for developing more potent and drug-like candidates. acs.orgnih.gov The primary goal of these strategies is to leverage the understanding of key pharmacophoric features to optimize the lead compounds.

One of the key takeaways from the SAR studies was the importance of the 5-phenylpyrimidine (B189523) core as a scaffold. acs.org Modifications at other positions of the pyrimidine ring, such as the incorporation of a methyl group at the 5-position, were found to be well-tolerated and in some cases, led to a slight increase in potency. acs.org This led to the selection of the 5-methyl-pyrimidine as a core scaffold for further exploration due to its potent inhibition and reduced molecular weight. acs.org

The SAR data also highlighted the critical nature of the substituent at the 2-position of the pyrimidine ring. While the aminomethyl linker was a common feature, the nature of the amine substituent was shown to be a key determinant of activity. The superior potency of the N-benzyl derivatives pointed towards a specific hydrophobic binding pocket that favorably accommodates the benzyl (B1604629) group. acs.orgnih.gov

Based on this understanding, rational design efforts have focused on:

Scaffold Hopping and Core Refinement: While the 5-phenylpyrimidine core is effective, the SAR data encourages the exploration of other heteroaromatic cores to potentially improve potency and physicochemical properties. The observation that a furan derivative retained good potency suggests that other five-membered heterocycles could be viable alternatives. acs.org

Optimization of the N-Substituent: Given the high potency of the N-benzyl derivatives, further optimization of this group is a logical step. The tolerance for substitution on the phenyl ring, as seen with the trifluoromethyl group, opens up avenues for fine-tuning electronic and steric properties to enhance binding affinity and selectivity. acs.org

Structure-Based Design: Where structural information of the target protein is available, the SAR data can be used to inform and validate computational docking models. This synergy between experimental data and in silico modeling allows for a more targeted and efficient exploration of chemical space, aiding in the design of new derivatives with predicted improved activity. nih.gov

In essence, the rational design of this compound derivatives is an iterative process. It begins with the initial SAR findings, which then guide the synthesis of a new generation of compounds. The biological evaluation of these new compounds, in turn, refines the SAR understanding and directs the next cycle of design and synthesis, ultimately leading to the identification of optimized drug candidates. acs.orgnih.gov

Modulation of Enzyme Activity

Research into pyrimidine-based compounds has revealed significant inhibitory activity against several classes of enzymes. The specific nature of these interactions, from binding characteristics to selectivity profiles, is crucial for understanding their biological effects.

While direct studies on this compound analogues as SIRT2 inhibitors are not prominent in available literature, extensive research has been conducted on the closely related (5-phenylfuran-2-yl)methanamine scaffold. Structure-activity relationship (SAR) analyses of these furan-based derivatives led to the discovery of potent inhibitors of human sirtuin 2 (SIRT2), an NAD+-dependent deacetylase implicated in cancer and neurodegenerative diseases.

Initial screening identified a hit compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, which showed 63 ± 5% inhibition of SIRT2 at a concentration of 100 μM. Subsequent optimization of this scaffold focused on modifications of the phenylfuran core and the ureido side chain. This effort led to the identification of a significantly more potent derivative, compound 25 , which incorporates a pyridine (B92270) moiety. This compound demonstrated dose-dependent inhibition of SIRT2 with an IC50 value of 2.47 μM, a marked improvement over the positive control AGK2 (IC50 = 17.75 μM).

Molecular docking analyses suggest that these inhibitors fit into an induced hydrophobic pocket of the SIRT2 active site. The SAR studies indicated that the presence of a urea linker and a 4-carboxyl group on the phenyl ring of the (5-phenylfuran-2-yl)methanamine scaffold were beneficial for binding and inhibitory activity.

| Compound | Description | SIRT2 IC50 (μM) |

|---|---|---|

| Compound 25 | (5-phenylfuran-2-yl)methanamine derivative with a pyridine moiety | 2.47 |

| AGK2 (Control) | Known SIRT2 inhibitor | 17.75 |

Based on available scientific literature, there is currently no specific research detailing the direct inhibition of Checkpoint Kinase 1 (CHK1) by analogues of this compound. CHK1 is a critical kinase in the DNA damage response pathway, and while numerous inhibitors have been developed, this particular chemical scaffold has not been identified as a primary class of CHK1 inhibitors in published studies.

A related class of compounds, N-benzyl-2-phenylpyrimidin-4-amine derivatives, has been extensively investigated as potent inhibitors of the Ubiquitin Specific Peptidase 1 (USP1) / USP1-Associated Factor 1 (UAF1) deubiquitinase complex. This complex is a key regulator of DNA damage response pathways, making it an attractive target for anticancer therapies.

Medicinal chemistry efforts led to the identification of ML323, a highly potent, reversible, and selective inhibitor of USP1/UAF1. acs.orgnih.gov ML323 acts through an allosteric mechanism, with inhibition constants (Ki) of 68 nM for the free enzyme and 183 nM for the enzyme-substrate complex. Its inhibitory concentration (IC50) varies depending on the substrate used in the assay. medchemexpress.com

Crucially, ML323 demonstrates excellent selectivity. It was profiled against a wide panel of enzymes, including 18 other deubiquitinases (DUBs), deSUMOylases, deneddylases, 70 unrelated proteases, and 451 kinases, and showed minimal off-target activity. semanticscholar.org This high degree of selectivity makes it a valuable chemical probe for studying the specific roles of the USP1/UAF1 complex in cellular processes. nih.gov

| Compound | Assay Substrate | USP1/UAF1 IC50 (nM) |

|---|---|---|

| ML323 | Ubiquitin-Rhodamine | 76 |

| ML323 | K63-linked diubiquitin | 174 |

| ML323 | Monoubiquitinated PCNA (Ub-PCNA) | 820 |

Derivatives based on the 4-aryl-N-phenylpyrimidin-2-amine scaffold have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a well-established target in oncology, and its inhibition can block signaling pathways that drive tumor cell proliferation.

Enzymatic kinase assays were used to determine the inhibitory potency of these pyrimidine derivatives against EGFR. Several compounds demonstrated significant activity, with IC50 values in the nanomolar range. For instance, compound 5 (3-(benzene-1-sulfonamide)) was identified as a particularly potent inhibitor with a sub-nanomolar IC50 value, exceeding the potency of the established EGFR inhibitor, Gefitinib, in the same assay.

| Compound | Description | EGFR Kinase IC50 (nM) |

|---|---|---|

| Compound 5 | 3-(benzene-1-sulfonamide) derivative | 0.79 |

| Compound 13g | N-(3-{[4-(4-methoxyphenyl) pyrimidin-2-yl]amino}phenyl), 3-{[4-(3-methoxyphenyl) pyrimidin-2-yl] amino}benzene-1-sulfonamide | 5.61 |

| Compound 13c | methanesulfonamide derivative | 31.92 |

| Compound 13f | 3-[(4-phenylpyrimidin-2-yl)amino] benzene-1-sulfonamide | 73.80 |

| Gefitinib (Control) | Reference EGFR inhibitor | 41.50 |

There is no significant information in the current scientific literature detailing the inhibition of Amine Oxidase Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), by compounds derived from the this compound scaffold. Research on VAP-1 inhibitors has explored various other chemical classes, but this specific pyrimidine framework has not been highlighted as a notable inhibitor.

Interactions with Cellular Signaling Pathways

The enzymatic inhibition profiles of this compound analogues translate into specific effects on intracellular signaling pathways. By targeting key regulatory nodes, these compounds can modulate complex cellular processes such as the DNA damage response and oncogenic signaling.

Inhibition of the USP1/UAF1 complex by pyrimidine derivatives like ML323 directly impacts the DNA damage response. nih.gov USP1/UAF1 is responsible for deubiquitinating Proliferating Cell Nuclear Antigen (PCNA) and the Fanconi Anemia protein FANCD2. nih.gov By inhibiting this activity, ML323 leads to an increase in the levels of monoubiquitinated PCNA and FANCD2. nih.gov This modulation of the ubiquitination state of key DNA repair proteins interferes with the normal progression of the DNA translesion synthesis and Fanconi anemia pathways. nih.gov

Furthermore, the inhibition of EGFR by 4-aryl-N-phenylpyrimidin-2-amine derivatives is expected to block downstream signaling cascades crucial for cancer cell growth and survival. Upon activation, EGFR initiates multiple pathways, including the RAS-RAF-MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which provides anti-apoptotic and survival signals. By blocking the initial tyrosine kinase activity of EGFR, these inhibitors can effectively shut down these pro-tumorigenic signaling networks.

Advanced Research Perspectives and Future Directions in 5 Phenylpyrimidin 2 Yl Methanamine Chemistry

Design and Synthesis of Highly Selective and Potent Ligands

The development of ligands based on the phenylpyrimidine core focuses on strategic structural modifications to enhance potency and selectivity for specific biological targets. Medicinal chemistry campaigns often involve systematic alterations to the scaffold to map the structure-activity relationships (SAR).

Initial research indicated that replacing a quinazoline (B50416) core with a pyrimidine (B1678525) ring was a beneficial modification, as it reduced molecular weight and lipophilicity while maintaining comparable potency in certain inhibitor classes. acs.org Further exploration of the pyrimidine ring revealed that the position of substituents is critical for activity. For instance, in a series of USP1/UAF1 inhibitors, the introduction of a methyl group at the C-5 position of the pyrimidine ring led to a twofold increase in potency, whereas moving the methyl group to the C-6 position resulted in a threefold decrease. acs.org Similarly, for CDK9 inhibitors, the steric and electronic properties of substituents at the C-5 position were found to significantly affect both potency and selectivity. cardiff.ac.uk A C-5 methyl group was deemed optimal for CDK9 selectivity, while larger groups like trifluoromethyl were not well-tolerated, likely due to steric hindrance in the kinase's gatekeeper pocket. cardiff.ac.uk

Strategies such as "scaffold hopping" have also been employed, leading to the design of novel 2-phenylpyrimidine (B3000279) derivatives that function as potent antifungal agents by targeting the CYP51 enzyme. nih.gov Furthermore, a privileged substructure-based diversity-oriented synthesis (pDOS) strategy has been developed using the pyrimidine scaffold to generate extensive libraries of polyheterocycles, aiming to explore a wider range of biochemical space, particularly for modulating protein-protein interactions (PPIs). nih.gov

The synthesis of these derivatives often involves multi-step reaction sequences. A common approach includes the Suzuki coupling of a substituted dichloropyrimidine with a relevant boronic acid, followed by the addition of a methanamine side chain. acs.org Other methods utilize multi-component reactions to construct complex imidazole-pyrimidine hybrids. mdpi.com

Table 1: Structure-Activity Relationship (SAR) of Phenylpyrimidine Derivatives This table summarizes how modifications to the phenylpyrimidine scaffold affect inhibitory activity against various targets.

| Target | Scaffold Modification | Observed Effect on Potency (IC₅₀) | Reference |

|---|---|---|---|

| USP1/UAF1 | Introduction of 5-methyl group on pyrimidine | ~2-fold increase in potency (IC₅₀ = 70 nM) | acs.org |

| USP1/UAF1 | Introduction of 6-methyl group on pyrimidine | 3-fold decrease in potency (IC₅₀ = 210 nM) | acs.org |

| CDK9/CDK2 | Substitution with C-5 methyl on pyrimidine | Optimal selectivity for CDK9 | cardiff.ac.uk |

| CDK9/CDK2 | Substitution with C-5 trifluoromethyl on pyrimidine | Loss of potency against both kinases | cardiff.ac.uk |

| SIRT2 | Introduction of pyridine (B92270) moiety to a related (5-phenylfuran-2-yl)methanamine (B3023609) scaffold | Potent inhibition (IC₅₀ = 2.47 µM) | nih.govnih.gov |

Exploration of Novel Protein Targets and Biological Pathways

Research into (5-Phenylpyrimidin-2-yl)methanamine and its analogs has successfully identified several novel protein targets implicated in a range of diseases, most notably cancer. The versatility of the pyrimidine scaffold allows it to bind to diverse protein families, including enzymes and kinases. mdpi.com

A significant breakthrough was the discovery of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent, nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov This complex is a key regulator of the DNA damage response, and its inhibition leads to increased monoubiquitination of PCNA and FANCD2, demonstrating its potential as an anticancer target. acs.orgnih.gov

In the realm of protein kinases, which are crucial regulators of cell signaling, derivatives of the phenylpyrimidine scaffold have shown potent inhibitory activity. One series of compounds was found to be a potent inhibitor of human mitogen-activated protein kinase-interacting kinase 2 (Mnk2). nih.gov Inhibition of Mnk2, which phosphorylates eIF4E, can reduce the expression of anti-apoptotic proteins like Mcl-1 and promote apoptosis in cancer cells. nih.gov Other derivatives have been identified as dual inhibitors of cyclin-dependent kinase 6 (CDK6) and 9 (CDK9). sci-hub.se These kinases are involved in cell cycle progression and transcriptional regulation, and their dual inhibition has shown significant tumor growth inhibition in xenograft models. sci-hub.se

Further diversifying the target landscape, researchers have developed 2-phenylpyrimidine derivatives as antifungal agents that target CYP51 (lanosterol 14α-demethylase), an essential enzyme in fungal cell membrane biosynthesis. nih.gov Another class of 5-cyano-6-phenylpyrimidin derivatives was found to reverse multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein (ABCB1). researchgate.net

Table 2: Identified Protein Targets for Phenylpyrimidine-Based Inhibitors This table outlines the protein targets, their associated biological pathways, and the nature of the inhibitors based on the phenylpyrimidine scaffold.

| Protein Target | Associated Biological Pathway | Inhibitor Type/Class | Reference |

|---|---|---|---|

| USP1/UAF1 | DNA Damage Response | N-benzyl-2-phenylpyrimidin-4-amine derivatives | acs.orgnih.gov |

| CDK6 and CDK9 | Cell Cycle Progression, Transcriptional Regulation | 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives | sci-hub.se |

| Mnk2 | Tumorigenesis, mRNA Translation (via eIF4E phosphorylation) | 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives | nih.gov |

| CYP51 | Fungal Ergosterol Biosynthesis | 2-phenylpyrimidine derivatives | nih.gov |

| P-glycoprotein (ABCB1) | Multidrug Resistance (MDR) | 5-cyano-6-phenylpyrimidin derivatives | researchgate.net |

Integration of Multidisciplinary Approaches (e.g., Medicinal Chemistry, Computational Biology, Structural Biology)

The successful development of this compound-based compounds is a testament to the power of integrating multiple scientific disciplines. This synergistic approach accelerates the discovery and optimization of lead compounds.

Medicinal Chemistry forms the foundation, involving the rational design and synthesis of novel analogs. acs.org Synthetic routes are optimized to allow for the creation of diverse chemical libraries for screening. nih.govmdpi.com These efforts are guided by detailed structure-activity relationship (SAR) studies that systematically probe how different chemical modifications impact biological activity. acs.orgcardiff.ac.uk

Computational Biology plays a crucial predictive role in the drug discovery process. Molecular docking studies are frequently used to visualize how ligands might bind to the active site of a target protein. nih.govnih.gov For example, docking analyses of related methanamine derivatives indicated a good fit within the hydrophobic pocket of SIRT2, helping to explain the observed inhibitory activity. nih.govnih.gov In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is another key computational tool, used to predict the drug-like properties of synthesized compounds at an early stage, helping to weed out candidates with poor pharmacokinetic profiles. jneonatalsurg.comresearchgate.net

Structural Biology , while not always directly available for every new compound series, provides the ultimate insight into ligand-protein interactions. The data from X-ray crystallography of related inhibitors bound to their target kinases, for instance, informs the rational design of new derivatives with improved affinity and selectivity. The SAR data that points to the importance of the C-5 pyrimidine position for CDK9 selectivity is best understood in the context of the three-dimensional structure of the kinase's binding pocket. cardiff.ac.uk This integration of synthesis, computational modeling, and structural analysis creates a powerful feedback loop for hit-to-lead optimization.

Development of Chemical Probes for Biological System Interrogation

Beyond their direct therapeutic potential, highly potent and selective inhibitors derived from the this compound scaffold serve as valuable chemical probes. These molecules are essential tools for dissecting the roles of specific proteins in complex biological pathways.

A prime example is the compound ML323, which emerged from medicinal chemistry efforts targeting the USP1/UAF1 complex. acs.org ML323 was identified as a selective, nanomolar inhibitor of USP1/UAF1 deubiquitinase activity and was subsequently designated as a chemical probe. acs.org Such probes allow researchers to pharmacologically inhibit a target protein in cell-based assays and observe the downstream consequences, thereby validating the protein's function. For instance, using ML323 confirmed that inhibiting USP1/UAF1 leads to an increase in the monoubiquitinated forms of PCNA and FANCD2, validating the complex as a key regulator in the DNA damage response. acs.orgnih.gov

More broadly, a "privileged substructure-based diversity-oriented synthesis" (pDOS) strategy has been developed using pyrimidine as a core to generate large, diverse chemical libraries. nih.gov The goal of this approach is to create novel molecular skeletons specifically designed to modulate protein-protein interactions (PPIs), which have traditionally been difficult to target with small molecules. nih.gov By screening these libraries, researchers can identify unique chemical probes to interrogate and modulate these critical interactions, such as the one between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.gov This highlights a forward-thinking approach where the pyrimidine scaffold is used not just to create drugs, but to build a toolkit for exploring uncharted areas of biology.

Q & A

Basic: What are the established synthetic routes for (5-Phenylpyrimidin-2-yl)methanamine, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the phenyl group to the pyrimidine core . Key intermediates, such as halogenated pyrimidine precursors, are purified using column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) and characterized via , , and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For example, intermediates may undergo Buchwald-Hartwig amination or reductive amination to install the methanamine moiety.

Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?

Methodological Answer:

Low yields in coupling reactions (e.g., Pd-mediated steps) often stem from catalyst poisoning or inefficient ligand-metal coordination. Systematic optimization includes:

- Catalyst Screening : Testing Pd(PPh)Cl, Pd(OAc), or Pd(dba) with ligands like XPhos or SPhos .

- Solvent/Base Systems : Evaluating polar aprotic solvents (e.g., MeCN, DMF) with bases like NaCO or CsCO to enhance reactivity.

- Temperature/Time : Gradual heating (60–100°C) and extended reaction times (12–24 hrs) improve conversion .

Controlled experiments with DOE (Design of Experiments) frameworks can statistically identify critical parameters .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

- : Identifies aromatic protons (δ 7.2–8.5 ppm for pyrimidine and phenyl groups) and methanamine protons (δ 2.5–3.5 ppm).

- : Confirms sp-hybridized carbons in the pyrimidine ring (~155–160 ppm) and phenyl carbons (~125–140 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- IR Spectroscopy : Detects N-H stretches (~3300 cm) for the amine group .

Advanced: How can contradictory biological activity data for derivatives be resolved?

Methodological Answer:

Contradictions may arise from assay variability or structural nuances. Strategies include:

- Dose-Response Studies : Re-evaluate IC values across multiple concentrations (e.g., 0.1–100 µM) .

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., substituents on the phenyl ring) to isolate critical functional groups .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., positive inhibitors like AGK2 for Sirtuin 2 studies) .

Basic: What pharmacological applications are explored for this compound derivatives?

Methodological Answer:

Derivatives are investigated as:

- Antimicrobial Agents : Tested against Gram-positive/negative bacteria via MIC (Minimum Inhibitory Concentration) assays .

- Enzyme Inhibitors : Evaluated against Sirtuin 2 using fluorometric assays with substrates like Ac-AMC (Acetylated Aminomethylcoumarin) .

- Anticancer Agents : Screened for cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Advanced: What computational methods predict binding modes of derivatives with target proteins?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide model interactions with enzyme active sites (e.g., Sirtuin 2’s hydrophobic pocket) .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 50–100 ns trajectories .

- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities (ΔG) to prioritize lead compounds .

Basic: How are solubility challenges addressed during in vitro testing?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .

- Salt Formation : Prepare hydrochloride salts via HCl treatment in ethanol .

- Surfactants : Add Tween-80 or Cremophor EL (0.1–0.5%) in cell culture media .

Advanced: What strategies mitigate byproduct formation during amination reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.